cis-4-Hydroxy-D-proline

Description

4-Hydroxy-L-proline is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

4-Hydroxyproline is a natural product found in Drosophila melanogaster with data available.

A hydroxylated form of the imino acid proline. A deficiency in ASCORBIC ACID can result in impaired hydroxyproline formation.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861573 | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | cis-Hydroxyproline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0 | |

| Record name | N-Hydroxy-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018610598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Proline, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline, homopolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-4-Hydroxy-L-proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3398-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical and Physical Properties of cis-4-Hydroxy-D-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of cis-4-Hydroxy-D-proline. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Chemical Identity and Structure

cis-4-Hydroxy-D-proline, also known as (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, is a non-proteinogenic amino acid derivative of D-proline.[1][2] The "cis" configuration indicates that the hydroxyl group on the fourth carbon and the carboxyl group on the second carbon are on the same side of the pyrrolidine (B122466) ring. It serves as a valuable building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.[3]

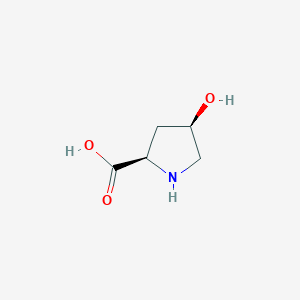

Below is a diagram illustrating the chemical structure of cis-4-Hydroxy-D-proline.

Caption: 2D Chemical Structure of cis-4-Hydroxy-D-proline

Physicochemical Properties

The core physicochemical properties of cis-4-Hydroxy-D-proline are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO₃ | [4][5][6] |

| Molecular Weight | 131.13 g/mol | [2][4][5][6] |

| CAS Number | 2584-71-6 | [4][5][6] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 243 °C (decomposes) | [1][7] |

| Boiling Point | 355.2 °C at 760 mmHg (predicted) | [8] |

| Solubility | Soluble in water (100 mg/mL; 5 g/100 mL) | [4][8][9][10] |

| pKa | 2.14 ± 0.40 (predicted) | [10] |

| Optical Rotation ([α]D) | +56.0° to +60.0° (c=2, H₂O) | [11][12][13] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above are not extensively available in publicly accessible literature. The data presented are typically found on supplier specification sheets and chemical databases. However, standard methodologies for these measurements are outlined below.

3.1. Melting Point Determination

The melting point is generally determined using a capillary melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For a substance like cis-4-Hydroxy-D-proline that decomposes, the temperature at which decomposition begins is noted.

3.2. Solubility Assessment

A qualitative and quantitative assessment of solubility can be performed by adding increasing amounts of the solute to a fixed volume of the solvent (in this case, water) at a constant temperature. The mixture is stirred until saturation is reached. The concentration at which no more solute dissolves represents its solubility.

3.3. Optical Rotation Measurement

Specific rotation is measured using a polarimeter. A solution of known concentration of cis-4-Hydroxy-D-proline in a specified solvent (water) is prepared. This solution is placed in a polarimeter tube of a known path length. The angle of rotation of plane-polarized light passing through the solution is measured at a specific temperature and wavelength (usually the sodium D-line, 589 nm).

The following workflow illustrates the general steps for determining the specific rotation of a compound.

Caption: General workflow for measuring optical rotation.

Classification and Relationships

cis-4-Hydroxy-D-proline is classified as a non-proteinogenic, cyclic alpha-amino acid. Its relationship to other amino acids and its basic classification are depicted in the diagram below.

Caption: Classification of cis-4-Hydroxy-D-proline.

References

- 1. cis-4-Hydroxy-D-proline | 2584-71-6 [chemicalbook.com]

- 2. Cis-4-Hydroxy-D-Proline | C5H9NO3 | CID 440014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. cis-4-Hydroxy-D-proline | 2584-71-6 | MOLNOVA [molnova.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Cis-4-Hydroxy-D-Proline - Protheragen [protheragen.ai]

- 7. cis-4-Hydroxy-D-proline, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. cis-4-Hydroxy-D-proline CAS#: 2584-71-6 [m.chemicalbook.com]

- 11. 204910010 [thermofisher.com]

- 12. cis-4-Hydroxy-D-proline, 98+%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 13. cis-4-Hydroxy-D-proline | 2584-71-6 | TCI AMERICA [tcichemicals.com]

The Obscure Presence: A Technical Guide to the Natural Occurrence of cis-4-Hydroxy-D-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of cis-4-Hydroxy-D-proline, a rare stereoisomer of hydroxyproline (B1673980). While its L-counterpart, trans-4-hydroxy-L-proline, is a well-known major component of collagen, the natural presence of cis-4-Hydroxy-D-proline is far more limited and has been identified in specific biological niches. This document details its known natural sources, primarily in bacteria and marine invertebrates, and elucidates the key metabolic pathway responsible for its formation. Furthermore, this guide presents detailed experimental protocols for the detection and quantification of this unique amino acid, alongside an exploration of its potential, though still largely uncharacterized, role in biological signaling.

Natural Occurrence of cis-4-Hydroxy-D-proline

The natural occurrence of cis-4-Hydroxy-D-proline is not widespread and appears to be confined to specific organisms where it plays a role as a metabolic intermediate. Unlike trans-4-hydroxy-L-proline, it is not a primary structural component of proteins.

Bacterial Kingdom

The most well-documented natural source of cis-4-Hydroxy-D-proline is within the bacterial domain, particularly in species that can utilize trans-4-hydroxy-L-proline as a carbon and nitrogen source.

-

Sinorhizobium meliloti : This nitrogen-fixing bacterium, found in the root nodules of alfalfa, is a key organism for studying the metabolism of hydroxyproline. It possesses the enzymatic machinery to convert trans-4-hydroxy-L-proline, likely derived from plant cell wall glycoproteins, into cis-4-Hydroxy-D-proline as part of a catabolic pathway.[1][2]

-

Aeromonas veronii : This bacterium has also been reported to contain cis-4-Hydroxy-D-proline.[3]

-

Other Bacteria : The metabolic pathway for hydroxyproline degradation is found in various other bacteria, suggesting that the presence of cis-4-Hydroxy-D-proline may be more widespread within this kingdom than currently documented.

Marine Invertebrates

Recent analytical studies have identified the presence of free D-amino acids in marine bivalves.

-

Ark Shell (Scapharca broughtonii) : Tissues of the ark shell have been shown to contain cis-4-Hydroxy-D-proline.[4] While the precise concentration has not been quantified in available literature, its presence points to a potential physiological role in these organisms. Other D-amino acids, such as D-aspartate and D-alanine, have been found in various marine bivalves, sometimes at concentrations comparable to their L-enantiomers.[5]

Other Potential Sources

-

Human Urine : Trace amounts of cis-4-Hydroxy-D-proline have been detected in human urine.[4] Its origin is likely linked to the metabolic activities of the gut microbiome rather than being endogenously produced by human cells. Animal tissues are not known to synthesize cis-4-hydroxyproline.[6]

-

Daphnia pulex : This species of water flea has also been reported to contain cis-4-Hydroxy-D-proline.[3]

Biosynthesis and Metabolic Pathways

The primary route for the natural formation of cis-4-Hydroxy-D-proline is not through direct synthesis but via the enzymatic modification of the more common trans-4-hydroxy-L-proline. This occurs as a key step in the catabolic pathway of trans-4-hydroxy-L-proline in certain bacteria.

The trans-4-hydroxy-L-proline Catabolic Pathway

This pathway allows bacteria to utilize trans-4-hydroxy-L-proline, a component of collagen and plant cell wall proteins, as a source of energy and nutrients. The initial steps are crucial for the formation of cis-4-Hydroxy-D-proline.

The key enzymes involved in this pathway are:

-

Hydroxyproline 2-epimerase : This enzyme catalyzes the stereochemical inversion at the C2 position of trans-4-hydroxy-L-proline to yield cis-4-Hydroxy-D-proline.[1]

-

cis-4-hydroxy-D-proline dehydrogenase : This FAD-containing enzyme then oxidizes cis-4-Hydroxy-D-proline to Δ¹-pyrroline-4-hydroxy-2-carboxylate.[7][8]

Further enzymatic steps convert this intermediate into α-ketoglutarate, which can then enter central carbon metabolism.[1][2]

Potential Signaling Roles

While the metabolic role of cis-4-Hydroxy-D-proline is established, its function in signaling pathways is less clear but can be inferred from the broader context of D-amino acids in bacteria. D-amino acids are increasingly recognized as important signaling molecules in bacterial communities, regulating processes such as:

-

Biofilm formation and dispersal : D-amino acids can modulate the structural integrity of biofilms.[9][10]

-

Cell wall remodeling : They play a role in modifying the peptidoglycan composition, which can affect cell shape and resistance to stress.[9][10]

-

Spore germination : Some D-amino acids can influence the germination of bacterial spores.[11]

Although a specific signaling pathway directly initiated by cis-4-Hydroxy-D-proline has not yet been elucidated, its presence as a free amino acid in environments where D-amino acid signaling occurs suggests it may have a currently uncharacterized role in these processes.

Experimental Protocols

The detection and quantification of cis-4-Hydroxy-D-proline are challenging due to its low abundance and the presence of other stereoisomers. Advanced chromatographic techniques coupled with mass spectrometry are typically required.

Sample Preparation

Proper sample preparation is critical to release cis-4-Hydroxy-D-proline from any potential conjugates and to remove interfering substances.

Table 1: Sample Preparation Protocols

| Sample Type | Protocol | Reference |

| Bacterial Cells | 1. Harvest cells by centrifugation. 2. Lyse cells (e.g., sonication, bead beating). 3. Perform acid hydrolysis (6 M HCl at 110-120°C for 6-24 hours) to release bound amino acids. 4. Neutralize the hydrolysate. 5. Remove precipitates by centrifugation. | [12] |

| Marine Tissues | 1. Homogenize tissue in a suitable buffer. 2. Precipitate proteins with an organic solvent (e.g., ethanol). 3. Centrifuge to remove precipitated proteins. 4. The supernatant containing free amino acids can be directly analyzed or subjected to acid hydrolysis to analyze total amino acid content. | [13] |

| Biological Fluids (e.g., Urine) | 1. Centrifuge to remove particulate matter. 2. For total amino acid analysis, perform acid hydrolysis (e.g., equal volume of concentrated HCl at 120°C for 3 hours). 3. For analysis of free amino acids, deproteinize with an organic solvent or by ultrafiltration. 4. Clarify with activated charcoal if necessary. | [13] |

Analytical Methodologies

The chiral separation of hydroxyproline isomers is essential for the specific detection of cis-4-Hydroxy-D-proline. This is typically achieved by derivatization with a chiral reagent followed by chromatographic separation.

This is a highly sensitive and specific method for the quantification of cis-4-Hydroxy-D-proline.

Protocol:

-

Derivatization : React the amino acid sample with a chiral derivatizing agent. A common reagent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA).[1][4]

-

Chromatographic Separation :

-

Column : A Pirkle-type enantioselective column (e.g., Singularity CSP-001S) or a reversed-phase C18 column can be used.[4]

-

Mobile Phase : A gradient of acetonitrile (B52724) and water with a modifier like formic acid is typically employed.

-

-

Mass Spectrometric Detection :

-

Ionization : Electrospray ionization (ESI) in positive or negative mode.

-

Detection : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for the derivatized cis-4-Hydroxy-D-proline should be determined using a standard.

-

GC-MS is another powerful technique for the analysis of hydroxyproline isomers, requiring derivatization to increase volatility.

Protocol:

-

Derivatization : A two-step derivatization is often employed:

-

Esterification : Convert the carboxylic acid group to an ester (e.g., methyl ester using methanolic HCl).[7]

-

Acylation : Acylate the amino and hydroxyl groups using a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).[7][14]

-

-

Chromatographic Separation :

-

Column : A chiral capillary column (e.g., CHIRALDEX G-TA).

-

Temperature Program : A temperature gradient is used to separate the derivatized isomers.

-

-

Mass Spectrometric Detection :

-

Ionization : Electron Ionization (EI).

-

Detection : Selected Ion Monitoring (SIM) of characteristic fragment ions for quantification.

-

Quantitative Data

To date, there is a notable scarcity of published quantitative data on the natural concentrations of cis-4-Hydroxy-D-proline. While its presence has been qualitatively confirmed in the organisms mentioned, further research is required to establish its physiological concentration ranges in these natural sources. The development and application of the sensitive analytical methods described herein are crucial for advancing our understanding of the quantitative aspects of cis-4-Hydroxy-D-proline's natural occurrence.

Conclusion

cis-4-Hydroxy-D-proline is a rare, naturally occurring D-amino acid, primarily found as a metabolic intermediate in the bacterial catabolism of trans-4-hydroxy-L-proline. Its presence has also been confirmed in certain marine invertebrates, suggesting a broader, albeit still limited, distribution in nature. While its role as a metabolite is clear, its potential function as a signaling molecule, in line with other bacterial D-amino acids, remains an exciting area for future investigation. The advanced analytical protocols detailed in this guide provide the necessary tools for researchers to accurately detect and quantify cis-4-Hydroxy-D-proline, which will be instrumental in uncovering its precise physiological roles and concentrations in various biological systems. This knowledge will be invaluable for researchers in microbiology, marine biology, and drug development, potentially opening new avenues for understanding and exploiting the functions of this unique molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. L-Hydroxyproline and d-Proline Catabolism in Sinorhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cis-4-Hydroxy-D-Proline | C5H9NO3 | CID 440014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FREE D-AMINO ACIDS IN THE TISSUES OF MARINE BIVALVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A criterion to determine whether cis-4-hydroxyproline is produced in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GC–MS analysis of 4-hydroxyproline: elevated proline hydroxylation in metformin-associated lactic acidosis and metformin-treated Becker muscular dystrophy patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of cis-4-hydroxy-D-proline dehydrogenase from Sinorhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 11. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioworlde.com [bioworlde.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Cis-4-Hydroxy-D-proline: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Unique D-Amino Acid Metabolite in Biological Systems

This technical guide provides a detailed overview of cis-4-Hydroxy-D-proline, a non-proteinogenic amino acid that has garnered increasing interest within the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering a thorough examination of its presence in biological systems, its metabolic pathways, and its potential physiological significance. The guide includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant biochemical pathways.

Introduction to cis-4-Hydroxy-D-proline

Cis-4-Hydroxy-D-proline is a stereoisomer of hydroxyproline (B1673980), a major component of collagen. Unlike the more common trans-4-hydroxy-L-proline, the cis-D isomer is not incorporated into proteins and exists as a free metabolite.[1] While D-amino acids were once considered rare in mammals, it is now understood that they play significant roles in various physiological processes, including neurotransmission and immune responses.[2][3][4] Cis-4-Hydroxy-D-proline has been identified in various organisms, from bacteria to humans, suggesting its involvement in conserved biological pathways.[5] Its unique structure and metabolic fate make it a subject of interest for understanding D-amino acid metabolism and for potential applications in drug development and as a biomarker.[6][7]

Natural Occurrence and Biosynthesis

Cis-4-Hydroxy-D-proline has been detected in a range of biological systems and food sources. In mammals, its presence has been confirmed in human urine.[8] It has also been identified in bivalve tissues, such as the ark shell.[8] Certain fermented foods and beverages are also known to contain this D-amino acid.[8] In the microbial world, it is a key intermediate in the degradation of trans-4-hydroxy-L-proline by various bacteria, including Sinorhizobium meliloti and Pseudomonas species.[9][10]

The biosynthetic origin of cis-4-Hydroxy-D-proline in mammals is not yet fully elucidated. It is hypothesized to originate from two primary sources: the metabolic activities of the gut microbiota and endogenous enzymatic pathways. While mammals are known to synthesize D-serine and D-aspartate via racemases, a specific racemase for the production of cis-4-Hydroxy-D-proline has not been identified.[2][4] However, the presence of D-amino acid oxidase (DAO) in mammals, an enzyme capable of degrading various D-amino acids, suggests a system for managing D-amino acid levels, including potentially those of cis-4-Hydroxy-D-proline.[3][11]

In bacteria, the biosynthesis of cis-4-Hydroxy-D-proline is a well-defined step in the catabolism of trans-4-hydroxy-L-proline, a major constituent of collagen.[10] This pathway is initiated by the epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline.[10]

Metabolic Pathways

The metabolic pathways involving cis-4-Hydroxy-D-proline are best characterized in bacteria, where it serves as an intermediate in the conversion of trans-4-hydroxy-L-proline to α-ketoglutarate, a key component of the citric acid cycle.[9][10][12]

Bacterial Catabolism of trans-4-hydroxy-L-proline

The bacterial degradation pathway of trans-4-hydroxy-L-proline involves a series of enzymatic reactions, with cis-4-Hydroxy-D-proline as a central intermediate.

In this pathway, trans-4-hydroxy-L-proline is first converted to cis-4-Hydroxy-D-proline by the enzyme hydroxyproline 2-epimerase.[10] Subsequently, cis-4-hydroxy-D-proline dehydrogenase, a FAD-containing enzyme, oxidizes cis-4-Hydroxy-D-proline to Δ¹-pyrroline-4-hydroxy-2-carboxylate.[9][10][12] This intermediate is then deaminated to α-ketoglutarate semialdehyde, which is finally oxidized to α-ketoglutarate.[10]

Mammalian Metabolism

The metabolism of cis-4-Hydroxy-D-proline in mammals is less understood. The primary enzyme implicated in the degradation of D-amino acids in mammals is D-amino acid oxidase (DAO).[3][11][13] DAO catalyzes the oxidative deamination of a broad range of D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide.[3] It is plausible that cis-4-Hydroxy-D-proline is a substrate for DAO, which would lead to its conversion to 1-Pyrroline-4-hydroxy-2-carboxylate.

Physiological Role and Involvement in Disease

The specific physiological roles of cis-4-Hydroxy-D-proline in mammals are still under investigation. However, based on the known functions of other D-amino acids, several potential roles can be hypothesized. D-serine, for instance, is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain and plays a crucial role in neurotransmission.[2][4] D-aspartate is involved in neurogenesis and hormone regulation.[2][4] It is possible that cis-4-Hydroxy-D-proline may also have functions in the nervous or endocrine systems.

Furthermore, the metabolism of D-amino acids by DAO at host-microbe interfaces, such as the gut and in neutrophils, is part of the innate immune defense system.[3] The oxidation of bacterial D-amino acids by DAO generates hydrogen peroxide, which has antimicrobial activity.[3] Therefore, cis-4-Hydroxy-D-proline, potentially originating from the gut microbiota, could be involved in modulating host-microbe interactions and immune responses.

Elevated or decreased levels of hydroxyproline, in general, have been associated with various diseases, serving as a potential biochemical marker.[14] While most studies focus on the L-isomer, the presence of cis-4-D-Hyp in human urine suggests that its levels could also be altered in pathological conditions, warranting further investigation into its utility as a disease biomarker.[8]

Quantitative Data

Currently, there is limited quantitative data available in the literature regarding the concentrations of cis-4-Hydroxy-D-proline in biological systems. One study reported its presence in human urine, but did not provide specific concentration ranges.[8] The kinetic parameters for the bacterial enzyme cis-4-hydroxy-D-proline dehydrogenase from Sinorhizobium meliloti have been determined.

Table 1: Kinetic Parameters of S. meliloti cis-4-hydroxy-D-proline Dehydrogenase

| Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1·mM-1) |

| cis-4-hydroxy-D-proline | 0.23 ± 0.02 | 153 ± 4 | 665 |

| trans-4-hydroxy-D-proline | 0.57 ± 0.04 | 126 ± 4 | 221 |

| D-proline | 1.15 ± 0.08 | 139 ± 5 | 121 |

| D-pipecolate | 20.2 ± 1.1 | 142 ± 5 | 7.03 |

| D-methionine | 28.1 ± 2.0 | 4.16 ± 0.16 | 0.148 |

| Data from Watanabe et al. (2017)[9] |

Experimental Protocols

The accurate detection and quantification of cis-4-Hydroxy-D-proline in complex biological matrices require sensitive and specific analytical methods. Two-dimensional liquid chromatography-tandem mass spectrometry (2D LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for this purpose.

Protocol for 2D LC-MS/MS Analysis

This protocol is adapted from a method developed for the enantioselective determination of proline and hydroxyproline isomers.[8]

1. Sample Preparation (from plasma or urine): a. To 50 µL of plasma or urine, add 150 µL of methanol (B129727) to precipitate proteins. b. Vortex the mixture for 1 minute. c. Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization: a. Reconstitute the dried residue in 50 µL of a derivatization buffer (e.g., borate (B1201080) buffer, pH 8.0). b. Add 50 µL of a 10 mg/mL solution of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in acetonitrile. c. Heat the mixture at 60°C for 5 minutes. d. Cool the reaction mixture and add 50 µL of 0.1% formic acid in water to stop the reaction.

3. 2D LC-MS/MS Analysis:

-

First Dimension (Reversed-Phase Separation):

-

Column: C18 column (e.g., Singularity RP18).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the NBD-derivatized amino acids.

-

The fraction containing the hydroxyproline isomers is collected.

-

-

Second Dimension (Chiral Separation):

-

Column: Pirkle-type enantioselective column (e.g., Singularity CSP-001S).

-

Mobile Phase: An isocratic mixture of solvents suitable for chiral separation (e.g., hexane/ethanol/trifluoroacetic acid).

-

The collected fraction from the first dimension is injected into the second dimension.

-

-

Mass Spectrometry (Tandem Mass Spectrometer):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) to specifically detect the parent and fragment ions of NBD-derivatized cis-4-Hydroxy-D-proline.

-

Protocol for GC-MS Analysis

This protocol is a general guideline for the analysis of hydroxyproline by GC-MS and would require optimization for cis-4-Hydroxy-D-proline.[15]

1. Sample Preparation (from tissue): a. Homogenize the tissue sample. b. Perform acid hydrolysis (e.g., with 6 M HCl at 110°C for 24 hours) to release free hydroxyproline from collagen. c. Neutralize the hydrolysate and desalt it using a solid-phase extraction (SPE) cartridge.

2. Derivatization: a. Evaporate the sample to dryness. b. Add a derivatization agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., acetonitrile). c. Heat the mixture at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

3. GC-MS Analysis:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., HP-5ms).

-

Injection: Splitless mode.

-

Temperature Program: An appropriate temperature gradient to separate the derivatized amino acids.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic fragment ions of the derivatized cis-4-Hydroxy-D-proline.

-

Conclusion and Future Directions

Cis-4-Hydroxy-D-proline is an intriguing metabolite that is increasingly being recognized for its presence and potential roles in a variety of biological systems. While its metabolism is well-characterized in bacteria, its significance in mammalian physiology is an emerging area of research. Future studies should focus on elucidating the endogenous biosynthetic pathways of cis-4-Hydroxy-D-proline in mammals, identifying its specific physiological functions, particularly in the nervous and immune systems, and quantifying its levels in various tissues and fluids in both healthy and diseased states. The development of robust and validated analytical methods will be crucial for advancing our understanding of this unique D-amino acid and for exploring its potential as a novel biomarker and therapeutic target.

References

- 1. Cis-4-Hydroxy-L-Proline | C5H9NO3 | CID 440015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

- 4. An overview on D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cis-4-Hydroxy-D-Proline | C5H9NO3 | CID 440014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. journals.asm.org [journals.asm.org]

- 11. pnas.org [pnas.org]

- 12. tandfonline.com [tandfonline.com]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Synthesis of cis-4-Hydroxy-D-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4-Hydroxy-D-proline, a stereoisomer of the more common trans-4-hydroxy-L-proline found in collagen, is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of the discovery of hydroxyproline (B1673980) and the initial synthesis of its cis-D isomer. It further details modern, more efficient synthetic routes, including both chemical and chemoenzymatic methods. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing historical context, detailed experimental protocols, and comparative quantitative data.

Discovery and Early Understanding of Hydroxyproline Stereoisomers

The journey to understanding cis-4-Hydroxy-D-proline began with the discovery of its parent compound. In 1902, the eminent chemist Hermann Emil Fischer first isolated hydroxyproline from gelatin hydrolysates. Just a few years later, in 1905, Hermann Leuchs achieved the first chemical synthesis of a racemic mixture of 4-hydroxyproline (B1632879).

The existence of multiple stereoisomers of 4-hydroxyproline was a subsequent realization. The pioneering work of Neuberger in 1945 laid the groundwork for understanding the stereochemistry of hydroxyproline. This was significantly advanced by Robinson and Greenstein in their 1952 publication, which described the preparation and characterization of all four stereoisomers of 4-hydroxyproline. It is in this seminal work that the first detailed synthesis of what they termed "allohydroxy-D-proline," now known as cis-4-Hydroxy-D-proline, was described. Their method relied on the chemical manipulation of the naturally abundant trans-4-hydroxy-L-proline.

Initial Synthesis of cis-4-Hydroxy-D-proline

The initial synthesis of cis-4-Hydroxy-D-proline, as detailed by Robinson and Greenstein in 1952, was a landmark achievement in stereospecific synthesis. The process began with the readily available trans-4-hydroxy-L-proline and involved a two-stage inversion of stereochemistry.

Experimental Protocol (Based on Robinson and Greenstein, 1952)

Step 1: Racemization at the α-carbon (C2)

The first step involved the racemization of the α-carbon of trans-4-hydroxy-L-proline to yield a mixture of trans-4-hydroxy-L-proline and trans-4-hydroxy-D-proline. This was achieved by heating N-acetyl-trans-4-hydroxy-L-proline in acetic anhydride.

-

Procedure: N-acetyl-trans-4-hydroxy-L-proline was refluxed in acetic anhydride. The resulting racemic mixture of N-acetyl-trans-4-hydroxy-D,L-proline was then hydrolyzed to yield trans-4-hydroxy-D,L-proline. The D- and L-enantiomers were then separated.

Step 2: Inversion at the γ-carbon (C4)

The key to obtaining the cis configuration was the inversion of the hydroxyl group at the γ-carbon. This was accomplished via the formation of a lactone intermediate.

-

Procedure: The separated N-acetyl-trans-4-hydroxy-D-proline was treated with a reagent to facilitate an SN2 reaction at the C4 position, leading to an inversion of stereochemistry. This process involved the formation of a bicyclic lactone. Subsequent hydrolysis of the lactone and the N-acetyl group yielded the final product, cis-4-Hydroxy-D-proline.

Logical Workflow of the Initial Synthesis

Modern Synthetic Approaches

While the initial synthesis was groundbreaking, more efficient and scalable methods have since been developed. These modern approaches can be broadly categorized into chemical and chemoenzymatic syntheses.

Three-Step Chemical Synthesis from trans-4-hydroxy-L-proline

A practical three-step chemical synthesis has been developed to convert the readily available N-phenylsulfonyl-trans-4-hydroxy-L-proline into its cis- counterpart.

Experimental Protocol:

-

Protection: The carboxylic acid of trans-4-hydroxy-L-proline is first protected, for example, as a methyl ester. The amino group is then protected with a phenylsulfonyl group.

-

Inversion: The key inversion step is achieved through a Mitsunobu reaction or by converting the hydroxyl group into a good leaving group (e.g., tosylate) followed by an SN2 reaction with a nucleophile that can be later converted back to a hydroxyl group with inverted stereochemistry.

-

Deprotection: The protecting groups are removed to yield the final product.

Chemoenzymatic Synthesis

A highly stereoselective chemoenzymatic approach offers an efficient route to cis-4-Hydroxy-D-proline. This method utilizes an enzyme to resolve a racemic mixture, followed by stereoselective chemical reduction.

Experimental Protocol:

-

Enzymatic Resolution: The synthesis starts with racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. The enzyme Candida antarctica lipase (B570770) B (CALB) is used to selectively hydrolyze the (S)-enantiomer.

-

Isolation: The unreacted (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester is isolated from the reaction mixture.

-

Stereoselective Reduction: The isolated (R)-ketoester is then subjected to a regioselective hydrogenation. This reduction stereoselectively produces the (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester.

-

Hydrolysis: The final step involves the hydrolysis of the ester and N-(alkoxycarbonyl) groups to yield cis-4-Hydroxy-D-proline.

Experimental Workflow for Chemoenzymatic Synthesis

Quantitative Data Summary

The following table summarizes the key quantitative data from the modern synthetic methods described.

| Synthesis Method | Key Step | Starting Material | Product | Yield | Purity/Selectivity | Reference |

| Three-Step Chemical Synthesis | Overall | N-phenylsulfonyl-trans-4-hydroxy-l-proline | N-phenylsulfonyl-cis-4-hydroxy-l-proline methyl ester | 82% | Not specified | (Not specified in snippets) |

| Chemoenzymatic Synthesis | Enzymatic Resolution | Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester | (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester | >50% (at 51% conversion) | >99.5% ee | (Not specified in snippets) |

| Regioselective Hydrogenation | (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester | (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester | 98% | Not specified | (Not specified in snippets) | |

| Final Hydrolysis | (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester | cis-4-Hydroxy-D-proline | 98% | 96% de | (Not specified in snippets) |

Conclusion

The journey from the initial discovery of hydroxyproline to the development of sophisticated synthetic routes for its specific stereoisomers highlights the significant advancements in organic chemistry. While the pioneering work of early 20th-century chemists laid the foundation, modern methods, particularly chemoenzymatic approaches, now provide highly efficient and stereoselective pathways to access valuable chiral molecules like cis-4-Hydroxy-D-proline. This guide provides a foundational understanding of the historical context and practical synthesis of this important compound, serving as a valuable tool for professionals in the fields of chemical research and drug development.

An In-depth Technical Guide to the Enzymatic Synthesis of cis-4-Hydroxy-D-proline

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-4-Hydroxy-D-proline is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereospecific production is of significant interest, and enzymatic methods offer a highly selective and environmentally benign alternative to traditional chemical syntheses. This technical guide provides a comprehensive overview of the core enzymatic strategies for the synthesis of cis-4-Hydroxy-D-proline, with a primary focus on the well-established chemoenzymatic approach utilizing Candida antarctica lipase (B570770) B (CALB). Detailed experimental methodologies, quantitative data, and process workflows are presented to enable researchers to understand and implement these synthetic routes. Additionally, potential alternative enzymatic pathways are discussed, offering insights into future research and development in this area.

Introduction

Hydroxyprolines are a class of non-proteinogenic amino acids that serve as critical intermediates in the synthesis of a wide range of pharmaceuticals, including carbapenem (B1253116) antibiotics and anti-inflammatory agents. Among the various stereoisomers, cis-4-Hydroxy-D-proline presents a unique synthetic challenge due to its specific stereochemistry. While chemical methods for its synthesis exist, they often involve complex protection and deprotection steps, harsh reaction conditions, and may result in low stereoselectivity. Biocatalysis, through the use of enzymes, provides a powerful solution to these challenges, offering high regio- and stereoselectivity under mild reaction conditions.

This guide details the most prominent and successful enzymatic strategy for the production of cis-4-Hydroxy-D-proline: a chemoenzymatic pathway involving a key kinetic resolution step catalyzed by Candida antarctica lipase B (CALB).

Chemoenzymatic Synthesis via Kinetic Resolution

The most effective and well-documented method for producing enantiomerically pure cis-4-Hydroxy-D-proline is a chemoenzymatic approach. This multi-step process leverages the high stereoselectivity of an enzyme for a resolution step, combined with traditional chemical transformations to achieve the target molecule. The overall synthetic workflow is depicted below.

Caption: Chemoenzymatic synthesis workflow for cis-4-Hydroxy-D-proline.

Principle of the Method

The core of this strategy is the enzymatic kinetic resolution of a racemic mixture of 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. Candida antarctica lipase B (CALB) selectively catalyzes the hydrolysis of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. This unreacted (R)-enantiomer is then isolated and converted to cis-4-Hydroxy-D-proline through two subsequent chemical steps: regioselective hydrogenation of the keto group and hydrolysis of the ester and N-alkoxycarbonyl groups.

Quantitative Data

The following tables summarize the key quantitative data for each step of the chemoenzymatic synthesis.[1]

Table 1: CALB-Catalyzed Kinetic Resolution

| Parameter | Value |

| Enzyme | Candida antarctica lipase B (CALB) |

| Substrate | Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester |

| Conversion | 51% |

| Enantiomeric Excess (ee) of unreacted (R)-enantiomer | > 99.5% |

Table 2: Chemical Conversion Steps

| Step | Reaction | Yield | Diastereomeric Excess (de) |

| 1 | Regioselective Hydrogenation of (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester | 98% | - |

| 2 | Hydrolysis of (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester | 98% | 96% |

Detailed Experimental Protocols

2.3.1. Step 1: CALB-Catalyzed Kinetic Resolution of Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester

-

Reaction Setup:

-

Suspend racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) at a concentration of 50-100 mM.

-

Add immobilized Candida antarctica lipase B (CALB) (e.g., Novozym 435) to the suspension. The enzyme loading should be empirically determined but typically ranges from 10-20% (w/w) of the substrate.

-

The reaction is carried out in a temperature-controlled shaker at 30-40°C.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the remaining substrate using chiral High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Isolation:

-

Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the unreacted (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-enantiomer.

-

2.3.2. Step 2: Regioselective Hydrogenation of (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester

-

Reaction Setup:

-

Dissolve the isolated (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester in a suitable solvent such as methanol (B129727) or ethanol.

-

Add a hydrogenation catalyst, for example, 5% Rhodium on alumina (B75360) (Rh/Al₂O₃) or other suitable catalysts known for stereoselective ketone reduction.

-

Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Isolation:

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester.[1]

-

2.3.3. Step 3: Hydrolysis to cis-4-Hydroxy-D-proline

-

Reaction Setup:

-

Dissolve the (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester in a solution of a strong acid (e.g., 6 M HCl).

-

-

Reaction Conditions:

-

Heat the mixture at reflux for several hours until the hydrolysis of both the ester and the N-alkoxycarbonyl groups is complete (monitored by TLC or LC-MS).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess acid.

-

Dissolve the residue in water and apply it to an ion-exchange chromatography column (e.g., Dowex 50W-X8) to purify the final product.

-

Elute the cis-4-Hydroxy-D-proline with a suitable buffer or dilute ammonia (B1221849) solution.

-

Combine the product-containing fractions and lyophilize to obtain pure cis-4-Hydroxy-D-proline.[1]

-

Alternative and Emerging Enzymatic Strategies

While the chemoenzymatic route is well-established, ongoing research explores more direct and potentially more efficient enzymatic pathways. These alternative strategies are important for future developments in the field.

Caption: Potential alternative enzymatic pathways for cis-4-Hydroxy-D-proline synthesis.

Direct Hydroxylation of D-proline

The most direct route would involve a D-proline specific cis-4-hydroxylase. Proline hydroxylases are typically non-heme Fe(II)- and α-ketoglutarate-dependent dioxygenases. While several L-proline hydroxylases have been characterized, and some fungal proline hydroxylases have shown activity on D-proline, a highly specific and efficient D-proline cis-4-hydroxylase has yet to be widely reported. The discovery or engineering of such an enzyme would represent a significant advancement, enabling a single-step biocatalytic conversion from D-proline.

Two-Step Oxidation-Reduction Pathway

An alternative two-step enzymatic pathway can be envisioned, inspired by metabolic pathways for hydroxyproline (B1673980) degradation and synthesis.

-

Oxidation of D-proline: The first step would involve the oxidation of D-proline to 4-oxo-D-proline. This could potentially be achieved by a D-amino acid oxidase or a specific D-proline dehydrogenase.

-

Stereoselective Reduction: The intermediate 4-oxo-D-proline would then be stereoselectively reduced to cis-4-Hydroxy-D-proline. This step would require a 4-oxo-D-proline reductase with the desired stereoselectivity. While human 4-oxo-L-proline reductase has been identified to produce cis-4-hydroxy-L-proline, a corresponding enzyme for the D-enantiomer would need to be discovered or engineered.

Conclusion

The enzymatic synthesis of cis-4-Hydroxy-D-proline is a prime example of the power of biocatalysis in modern organic chemistry. The chemoenzymatic approach, centered around the kinetic resolution of a racemic precursor by Candida antarctica lipase B, is a robust and highly selective method that provides access to this valuable chiral building block in high enantiomeric and diastereomeric purity. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers in the field. Furthermore, the exploration of alternative enzymatic strategies, such as direct hydroxylation or a two-step oxidation-reduction pathway, highlights promising avenues for future research that could lead to even more efficient and sustainable production methods. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development and optimization of such enzymatic routes will be of paramount importance.

References

An In-depth Technical Guide to cis-4-Hydroxy-D-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-4-Hydroxy-D-proline, a crucial building block in pharmaceutical and biochemical research. This document details its chemical identity, physicochemical properties, and detailed protocols for its synthesis and analysis.

Chemical Identity and Nomenclature

CAS Number: 2584-71-6[1]

Nomenclature:

-

IUPAC Name: (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid[2]

-

Synonyms: D-allo-Hydroxyproline, (2R,4R)-(+)-4-Hydroxy-2-pyrrolidinecarboxylic acid, H-D-cis-Hyp-OH, D-cis-4-Hydroxyproline[3]

Physicochemical Properties

A summary of the key physicochemical properties of cis-4-Hydroxy-D-proline is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C5H9NO3 | [1] |

| Molecular Weight | 131.13 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 243 °C (decomposes) | [5] |

| Optical Rotation | +56.0 to +60.0° (c=2, H2O) | |

| Solubility | Water: 100 mg/mL | [1] |

| pKa | Very strong basic compound | [6] |

Experimental Protocols

Chemoenzymatic Synthesis of cis-4-Hydroxy-D-proline

This protocol outlines a chemoenzymatic approach for the synthesis of cis-4-Hydroxy-D-proline, which involves the highly selective hydrolysis of a racemic ester catalyzed by Candida antarctica lipase (B570770) B (CALB), followed by stereoselective reduction and hydrolysis.[7]

Materials:

-

Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester

-

Candida antarctica lipase B (CALB)

-

Phosphate (B84403) buffer

-

Sodium borohydride (B1222165) (NaBH4)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Enzymatic Resolution:

-

Suspend racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester in a phosphate buffer.

-

Add CALB to the suspension and stir at room temperature.

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached, indicating the selective hydrolysis of the (S)-enantiomer.

-

Extract the unreacted (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Regioselective Hydrogenation:

-

Dissolve the isolated (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester in methanol.

-

Cool the solution in an ice bath and add sodium borohydride in portions.

-

Stir the reaction mixture until the reduction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture to remove methanol and extract the product with ethyl acetate.

-

Dry the organic phase and evaporate the solvent to yield (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester.

-

-

Hydrolysis:

-

Treat the resulting dimethyl ester with aqueous hydrochloric acid and heat the mixture to reflux.

-

After completion of the ester hydrolysis, cool the reaction mixture and neutralize with a solution of sodium hydroxide.

-

The final product, cis-4-Hydroxy-D-proline, can be purified by recrystallization.

-

Analytical Methods

This HPLC method is suitable for the stereoselective separation and quantification of cis-4-Hydroxy-D-proline. The method may require pre-column derivatization to enhance detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or fluorescence detector.

-

Column: A chiral stationary phase column, such as a ligand-exchange column (e.g., Sumichiral OA-5000) or a derivatized cyclodextrin-based column.

-

Mobile Phase: An aqueous solution of copper sulfate (e.g., 1 mM) for ligand-exchange chromatography. The exact composition may need to be optimized based on the column used.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 38°C.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or fluorescence detection after post-column derivatization.

Sample Preparation and Derivatization (Post-Column):

-

Prepare a standard solution of cis-4-Hydroxy-D-proline in the mobile phase.

-

For post-column derivatization with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for fluorescence detection:

-

After the column, mix the eluent with a borate (B1201080) buffer (e.g., 0.3 M, pH 9.6) containing EDTA.

-

Then, mix with a solution of NBD-Cl in methanol.

-

Pass the mixture through a reaction coil heated to approximately 60°C.

-

Detect the fluorescent derivative with an excitation wavelength of 503 nm and an emission wavelength of 541 nm.

-

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of cis-4-Hydroxy-D-proline.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Example):

-

Spectrometer: 400 MHz or higher field strength.

-

Solvent: D₂O.

-

Pulse Program: Standard 1D proton experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters (Example):

-

Spectrometer: 100 MHz or higher.

-

Solvent: D₂O.

-

Pulse Program: Standard 1D carbon experiment with proton decoupling.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (may require several hours).

Visualized Workflows

The following diagrams illustrate key processes related to cis-4-Hydroxy-D-proline.

Caption: Chemoenzymatic synthesis workflow for cis-4-Hydroxy-D-proline.

Caption: HPLC analysis workflow for cis-4-Hydroxy-D-proline.

References

- 1. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 2. cis-4-Hydroxy-D-proline(2584-71-6) 1H NMR [m.chemicalbook.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

solubility and stability of cis-4-Hydroxy-D-proline

An In-depth Technical Guide on the Solubility and Stability of cis-4-Hydroxy-D-proline

Introduction

Cis-4-Hydroxy-D-proline, also known as (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, is a non-proteinogenic amino acid and a stereoisomer of hydroxyproline.[1][2] It serves as a valuable building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis. Its unique structure, particularly the hydroxyl group, contributes to its chemical reactivity and its ability to stabilize protein structures, making it a significant compound in pharmaceutical development, protein engineering, and tissue engineering for applications like collagen mimetics. This guide provides a comprehensive overview of the , offering critical data and protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of cis-4-Hydroxy-D-proline is presented below. These properties are fundamental to understanding its behavior in various experimental and formulation contexts.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₃ | [1] |

| Molecular Weight | 131.13 g/mol | [1] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 243 °C (with decomposition) | [3] |

| Optical Rotation | +56° to +60° (c=2, water, 24°C) | [3][4] |

| pKa | Not explicitly found, but described as a very strong basic compound. | |

| XLogP3 | -3.3 | [1] |

Solubility Profile

The solubility of amino acids is highly dependent on the solvent, pH, and temperature.[5][6] Cis-4-Hydroxy-D-proline is generally soluble in water and less soluble in non-polar organic solvents.[6]

| Solvent | Reported Solubility | Reference |

| Water | 100 mg/mL | [7] |

| Water | 5 g/100 mL (50 mg/mL) | [2] |

| Water | Slightly soluble | [3] |

Note: The discrepancies in reported aqueous solubility may be due to different experimental conditions (e.g., temperature, pH) not specified in the sources.

Factors Influencing Solubility:

-

pH: The solubility of amino acids is lowest at their isoelectric point and increases in acidic or alkaline solutions due to the protonation of the carboxyl group and deprotonation of the amino group, respectively.[5]

-

Temperature: Solubility of most amino acids in water increases with temperature.

-

Salts: The presence of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of amino acids.[6]

Stability Profile

The stability of cis-4-Hydroxy-D-proline is a critical parameter for its storage, handling, and application in drug development.

Thermal Stability

Cis-4-Hydroxy-D-proline is a solid at room temperature and should be stored in a dry, dark place at room temperature or refrigerated (0-8 °C) for long-term stability.[3] It has a high melting point of approximately 243 °C, at which it decomposes, indicating good thermal stability in its solid state up to this temperature.[3]

Stability in Solution & Degradation Pathways

In certain bacteria, such as Sinorhizobium meliloti, cis-4-hydroxy-D-proline is an intermediate in the catabolism of trans-4-hydroxy-L-proline.[8][9] The pathway involves the following key steps:

-

Oxidation: cis-4-D-Hyp is oxidized by a dehydrogenase enzyme to Δ¹-pyrroline-4-hydroxy-2-carboxylate (HPC).[8]

-

Deamination: HPC is subsequently deaminated to α-ketoglutarate semialdehyde (α-KGSA).[8]

-

Oxidation: α-KGSA is further oxidized to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle.[8]

Another anaerobic degradation pathway involves a glycyl radical enzyme (GRE), trans-4-hydroxy-D-proline C-N-lyase (HplG), which catalyzes the ring opening of a related isomer to form 2-amino-4-ketopentanoate (AKP).[10][11] These biological pathways suggest that the pyrrolidine (B122466) ring and the secondary amine are susceptible to enzymatic oxidation and cleavage. Chemical degradation under harsh conditions (e.g., strong oxidizers, extreme pH) could potentially follow similar routes.

Photostability

Specific photostability studies on cis-4-Hydroxy-D-proline were not found. However, standard pharmaceutical practice involves evaluating photostability as part of stress testing according to ICH guidelines.[12] It is recommended to store the compound protected from light.[3]

Experimental Protocols

The following sections detail standardized methodologies for assessing the .

Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Prepare saturated solutions by adding an excess amount of cis-4-Hydroxy-D-proline to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, 72 hours) until consecutive measurements are consistent.[13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the concentration of cis-4-Hydroxy-D-proline in the diluted samples using a validated analytical method, such as HPLC-UV, LC-MS, or GC-MS after derivatization.[14][15]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Protocol for Stability Testing (ICH Guideline Approach)

This protocol outlines a general approach for assessing the stability of a drug substance like cis-4-Hydroxy-D-proline, based on ICH guidelines.[16][17][18]

-

Reference Standard: Characterize a primary batch of cis-4-Hydroxy-D-proline thoroughly. This will serve as the t=0 reference for the stability study.

-

Stability-Indicating Method: Develop and validate a stability-indicating analytical method (typically HPLC) that can separate and quantify cis-4-Hydroxy-D-proline from its potential degradation products.

-

Forced Degradation (Stress Testing):

-

Acid/Base Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60 °C).

-

Oxidation: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose the solid compound to high heat (e.g., in 10°C increments above the accelerated testing temperature).[12]

-

Photostability: Expose the solid and solution forms to light according to ICH Q1B guidelines.

-

Purpose: These studies help identify likely degradation products and demonstrate the specificity of the analytical method.[12]

-

-

Formal Stability Study:

-

Packaging: Store accurately weighed samples of the solid compound in containers that are the same as or simulate the proposed storage and distribution packaging.[17]

-

Storage Conditions: Place the samples in stability chambers under the following ICH-recommended conditions:

-

Testing Frequency:

-

Attributes to Test: At each time point, test the samples for key attributes such as:

-

Appearance (color, form)

-

Assay (potency)

-

Degradation products/Purity

-

Moisture content

-

-

Visualizations

Diagrams

Caption: Experimental workflow for solubility determination.

Caption: A known bacterial degradation pathway for cis-4-Hydroxy-D-proline.

References

- 1. Cis-4-Hydroxy-D-Proline | C5H9NO3 | CID 440014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. cis-4-Hydroxy-D-proline CAS#: 2584-71-6 [m.chemicalbook.com]

- 4. cis-4-Hydroxy-D-proline, 99% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. microbenotes.com [microbenotes.com]

- 7. cis-4-Hydroxy-D-proline | 2584-71-6 | MOLNOVA [molnova.com]

- 8. journals.asm.org [journals.asm.org]

- 9. tandfonline.com [tandfonline.com]

- 10. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 11. researchgate.net [researchgate.net]

- 12. ema.europa.eu [ema.europa.eu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. GC–MS analysis of 4-hydroxyproline: elevated proline hydroxylation in metformin-associated lactic acidosis and metformin-treated Becker muscular dystrophy patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. japsonline.com [japsonline.com]

- 17. database.ich.org [database.ich.org]

- 18. edaegypt.gov.eg [edaegypt.gov.eg]

- 19. The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards - Cal Laboratories [cal-laboratories.com]

The Therapeutic Potential of cis-4-Hydroxy-D-proline: A Technical Guide for Researchers

An In-depth Review of Preclinical Evidence and Methodologies for Drug Development Professionals

Abstract

cis-4-Hydroxy-D-proline, a stereoisomer of the naturally occurring amino acid hydroxyproline (B1673980), is emerging as a molecule of significant interest in therapeutic research. This technical guide provides a comprehensive overview of the current understanding of cis-4-Hydroxy-D-proline's potential therapeutic applications, with a primary focus on its role as an inhibitor of collagen synthesis, its anti-fibrotic properties, and its emerging potential in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of preclinical data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms.

Introduction

Collagen, the most abundant protein in mammals, plays a critical structural role in connective tissues. Its dysregulation is a hallmark of numerous pathologies, including fibrotic diseases and cancer. The unique triple-helical structure of collagen is dependent on the post-translational hydroxylation of proline residues to trans-4-hydroxyproline. The incorporation of proline analogs, such as cis-4-hydroxyproline, can disrupt this process, leading to the formation of unstable, non-functional collagen that is rapidly degraded. This mechanism forms the basis for the therapeutic potential of cis-4-hydroxyproline. While much of the foundational research has been conducted with the L-isomer, cis-4-hydroxy-L-proline, the unique properties of the D-isomer are also a subject of investigation. This guide will delineate the findings related to cis-4-Hydroxy-D-proline where specified, and also include relevant data from studies on cis-4-hydroxy-L-proline due to its extensive investigation as a collagen synthesis inhibitor.

Therapeutic Applications

The primary therapeutic applications of cis-4-hydroxyproline isomers stem from their ability to interfere with collagen production.

Anti-Fibrotic Effects

Fibrosis, characterized by the excessive deposition of extracellular matrix components, including collagen, can lead to organ dysfunction and failure. The ability of cis-4-hydroxyproline to inhibit collagen synthesis makes it a promising candidate for anti-fibrotic therapies.

Preclinical studies have demonstrated the efficacy of cis-4-hydroxy-L-proline in a hamster model of bleomycin-induced pulmonary fibrosis. Administration of the compound partially prevented the accumulation of lung collagen and improved lung compliance.[1]

Anticancer Activity

Emerging evidence suggests that cis-4-hydroxy-L-proline possesses anticancer properties. This is thought to be mediated, at least in part, by the induction of endoplasmic reticulum (ER) stress. The incorporation of this proline analog into newly synthesized proteins can lead to misfolding, triggering the unfolded protein response (UPR) and, in cancer cells, leading to apoptosis.

Studies on the rat pancreatic carcinoma cell line DSL6A have shown that cis-4-hydroxy-L-proline inhibits cell proliferation and induces apoptosis.[2][3] This effect is associated with the upregulation of ER stress markers such as glucose-regulated protein-78 (GRP78) and growth arrest and DNA damage-inducible gene 153 (GADD153).[2][3]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies investigating the therapeutic effects of cis-4-hydroxyproline isomers.

| Study Type | Model | Compound | Dose/Concentration | Key Findings | Reference |

| In Vivo | Bleomycin-induced pulmonary fibrosis in hamsters | cis-4-hydroxy-L-proline | 200 mg/kg, s.c., twice daily for 30 days | Partially prevented the increase in lung collagen content and partially improved the decrease in lung compliance. | [1] |

| In Vivo | Androgen-induced prostate growth in guinea pigs | cis-4-hydroxy-L-proline | 200 mg/kg, s.c. | Significantly reduced prostate wet weight; inhibited proliferation and differentiation of prostatic glandular cells. | [1] |

| In Vivo | Rat toxicology study | cis-4-hydroxy-L-proline | 285-903 mg/kg, p.o. for 28 days | Signs of liver damage at the highest dose, with elevated ALAT and ASAT. | [1] |

| In Vitro | Rat Schwann cells and dorsal root ganglion neurons co-culture | cis-4-hydroxy-L-proline | 100-200 µg/mL for 1 week | Inhibited the accumulation of collagenous and noncollagenous proteins in the culture medium. | [1] |

| In Vitro | Chick tendon fibroblasts | cis-4-hydroxy-L-proline | 200 µg/mL for 6 hours | Reduced the proportion of collagen synthesis in total protein synthesis and increased the degradation of newly synthesized collagen. | [1] |

| In Vitro | Rat hepatocytes | cis-4-hydroxy-L-proline | 3200-32000 µg/mL for 24 hours | Significantly reduced the production of albumin and urea. | [1] |

| In Vitro | Rat pancreatic carcinoma cell line (DSL6A) | cis-4-hydroxy-L-proline | Not specified in abstract | Inhibited cell proliferation. | |

| In Vitro | Murine pancreatic carcinoma cell line (Panc02) | cis-4-hydroxy-L-proline | Not specified in abstract | Inhibited proliferation. |

Signaling Pathways

The anticancer effects of cis-4-hydroxy-L-proline in pancreatic cancer cells are linked to the induction of Endoplasmic Reticulum (ER) stress.

The incorporation of cis-4-hydroxy-L-proline into newly synthesized proteins leads to an accumulation of misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR). This is characterized by the upregulation of chaperone proteins like GRP78 and the pro-apoptotic transcription factor GADD153, ultimately leading to programmed cell death in cancer cells.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of cis-4-hydroxyproline.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Hamsters

This protocol is adapted from studies investigating the anti-fibrotic effects of cis-4-hydroxy-L-proline.[1]

Workflow:

Materials:

-

Male Golden Hamsters

-

Bleomycin sulfate (B86663)

-

cis-4-hydroxy-L-proline

-

Sterile saline

-

Anesthetic (e.g., pentobarbital)

-

Intratracheal administration device

-

Equipment for measuring lung compliance (plethysmograph)

-

Reagents for hydroxyproline assay

Procedure:

-

Animal Acclimation: House male Golden hamsters under standard laboratory conditions for at least one week prior to the experiment.

-

Group Allocation: Randomly divide the animals into three groups: Control (saline), Bleomycin, and Bleomycin + cis-4-hydroxy-L-proline.

-

Fibrosis Induction: Anesthetize the hamsters. Administer a single intratracheal dose of bleomycin sulfate dissolved in sterile saline to the Bleomycin and Bleomycin + Treatment groups. The Control group receives an equivalent volume of sterile saline.

-

Treatment Administration: The Bleomycin + cis-4-hydroxy-L-proline group receives subcutaneous injections of the compound (e.g., 200 mg/kg) twice daily for 30 days, starting on the day of bleomycin administration. The other groups receive vehicle injections.

-

Monitoring: Monitor the animals daily for clinical signs of distress and record body weight regularly.

-

Endpoint Analysis: On day 30, perform lung function tests to measure lung compliance.

-

Lung Harvest: Euthanize the animals and carefully excise the lungs.

-